1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Description
Historical Context and Development of Thiazole-Piperazine Compounds
Thiazole-piperazine hybrids emerged as critical pharmacophores in the late 20th century, driven by the need for novel heterocyclic compounds with enhanced bioactivity. The fusion of thiazole (a five-membered ring containing sulfur and nitrogen) with piperazine (a six-membered diamine ring) gained prominence due to synergistic electronic and steric properties. Early work focused on antimicrobial agents, but the discovery of Dasatinib—a thiazole-piperazine-based tyrosine kinase inhibitor—catalyzed interest in oncology applications. Parallel synthetic strategies, such as solid-phase combinatorial chemistry, enabled rapid diversification of these hybrids, particularly for antimalarial and anticancer research. For example, piperazine-tethered thiazole libraries demonstrated submicromolar antiplasmodial activity against Plasmodium falciparum (EC~50~ = 102 nM).
Nomenclature and Classification
The compound 1-(1-thiazol-2-yl-ethyl)-piperazine hydrochloride is systematically named according to IUPAC rules as 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine hydrochloride. Key identifiers include:
The compound belongs to the piperazine derivatives class and is classified as a bis-heterocyclic amine due to its thiazole and piperazine moieties.
Significance in Heterocyclic Chemistry
Thiazole-piperazine hybrids occupy a unique niche in heterocyclic chemistry due to:
- Electronic Modularity : The electron-rich thiazole ring (aromatic sextet) and basic piperazine nitrogen enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking).
- Bioisosteric Potential : Thiazole serves as a bioisostere for pyridine and phenyl groups, enhancing solubility while maintaining target affinity.
- Synthetic Versatility : The ethyl linker between thiazole and piperazine allows regioselective functionalization, facilitating library synthesis.
Notably, over 17 FDA-approved drugs contain thiazole, while 39 incorporate piperazine, underscoring their therapeutic relevance.
Structural Framework and Key Moieties
The molecular architecture of this compound comprises three critical regions:
Thiazole Core
Piperazine Ring
Properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12;/h4,7-8,10H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSPJPVXPASYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671814 | |
| Record name | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-27-6 | |
| Record name | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride typically involves:
Step 1: Preparation of Thiazole Derivative Intermediate
Thiazole rings are commonly constructed via condensation reactions involving thioamides and halogenated aldehydes or ketones. For example, 2-substituted thiazoles can be synthesized by reacting α-haloketones with thioamides under controlled conditions to form the thiazole core.Step 2: Alkylation of Piperazine
The piperazine moiety is introduced by nucleophilic substitution (alkylation) of piperazine (or its derivatives) with the prepared thiazole intermediate bearing a suitable leaving group (e.g., halogen). This step forms the 1-(1-thiazol-2-yl-ethyl)-piperazine skeleton.Step 3: Formation of Hydrochloride Salt
The free base piperazine derivative is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further use.
Detailed Preparation Methodology
Though no direct patent or literature source explicitly describes the preparation of this compound, analogous compounds and related piperazine derivatives provide a framework for the synthesis:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(1-chloroethyl)thiazole or similar thiazole intermediate | α-Haloketone + Thioamide, reflux in ethanol or polar solvent | Formation of thiazole ring via cyclization |
| 2 | Alkylation of piperazine | Piperazine + thiazole intermediate, polar solvent (e.g., ethanol or DMF), mild heating (40-80 °C) | Molar ratio typically 2:1 piperazine to halide; reaction time 1-4 hours |
| 3 | Isolation of free base | Filtration, solvent removal under reduced pressure | Crude product may contain impurities requiring purification |
| 4 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Yields stable hydrochloride salt for isolation and drying |
This approach aligns with general methods for preparing piperazine derivatives as described in patent literature for related compounds.
Example from Related Piperazine Derivative Synthesis
A patent describing the preparation of high-purity piperazine derivatives (though not this exact compound) provides a useful reference for reaction conditions and purification:
Preparation of Piperazine Mono-Hydrochloride:
React piperazine with piperazine dihydrochloride in ethanol solvent at 10 °C, followed by filtration and drying to obtain the mono-hydrochloride salt.Alkylation Reaction:
React the piperazine mono-hydrochloride with an alkyl halide (e.g., 2-(2-chloroethoxy)ethanol) in ethanol at 40 °C for 2 hours under stirring.Purification:
After reaction, remove solvent under reduced pressure, filter to recover salt byproducts, and perform vacuum distillation to isolate high-purity product.
This method emphasizes solvent choice (polar solvents like ethanol), controlled temperature, and recovery/reuse of byproducts to optimize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Solvent | Ethanol, DMF, or polar solvents | Facilitates nucleophilic substitution |
| Temperature | 10–80 °C | Controlled to optimize reaction rate and selectivity |
| Reaction Time | 1–4 hours | Depends on reagent reactivity |
| Molar Ratios | Piperazine:Thiazole intermediate ~2:1 | Ensures complete alkylation |
| Purification | Filtration, solvent removal, vacuum distillation | To achieve high purity |
| Salt Formation | HCl treatment post-synthesis | Stabilizes compound as hydrochloride salt |
Notes on Industrial Applicability and Environmental Considerations
The use of recyclable solvents and recovery of byproducts (e.g., piperazine dihydrochloride) improves economic and environmental profiles.
Vacuum distillation under reduced pressure is preferred for purification to avoid thermal degradation.
Polar solvents like ethanol are favored for greener processes compared to chlorinated solvents.
Chemical Reactions Analysis
Key Reaction Pathway
The synthesis typically involves nucleophilic substitution reactions between thiazole derivatives and piperazine intermediates. A representative method includes:
-
Thiazole Activation : 2-(1-Chloroethyl)thiazole reacts with piperazine under anhydrous conditions.
-
Coupling Reaction : Piperazine acts as a nucleophile, displacing chloride via SN2 mechanism.
-
Hydrochloride Formation : The free base is treated with HCl gas to yield the hydrochloride salt .
Table 1: Synthetic Conditions Comparison
| Parameter | Optimal Value | Source |
|---|---|---|
| Piperazine Equivalents | 6–10 (excess minimizes bis-substitution) | |
| Temperature | 90–120°C | |
| Solvent | Isopropanol/t-butanol | |
| Reaction Time | 12–24 hours |
Nucleophilic Substitution Reactions
The piperazine moiety undergoes substitution at both nitrogen atoms:
-
Primary Amine Reactivity : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides. Example:
-
Secondary Amine Stability : Less reactive under mild conditions but participates in alkylation at elevated temperatures .
Acidic Conditions
-
Protonation occurs at the piperazine nitrogen, forming water-soluble salts (e.g., hydrochloride) .
-
Prolonged exposure to strong acids (pH < 2) may cleave the thiazole-piperazine bond .
Thermal Stability
Ring-Closure and Condensation Reactions
The thiazole ring participates in cyclocondensation:
-
With Hydrazine Derivatives : Forms thiazolo[3,2-b] triazepines under reflux .
-
With Carbonyl Compounds : Reacts with aldehydes to generate Schiff bases, useful in pharmaceutical intermediates .
Table 2: Condensation Reaction Outcomes
| Reagent | Product | Yield (%) |
|---|---|---|
| 4-Fluorobenzaldehyde | Thiazole-piperazine Schiff base | 75–82 |
| Thiosemicarbazide | Thiazolylhydrazonothiazole | 80–90 |
Catalytic and Pharmacological Modifications
-
Metal Coordination : The thiazole sulfur and piperazine nitrogen act as ligands for Cu(II) and Zn(II), forming complexes with enhanced bioactivity .
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Antinociceptive Derivatives : Methylsulfonyl groups introduced at N4 of piperazine show 58% pain reduction in rodent models .
Industrial-Scale Considerations
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride exhibits significant biological activities, particularly:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.
- Antinociceptive Effects : Studies have demonstrated that derivatives of this compound can produce both centrally and peripherally mediated antinociceptive effects through interactions with opioid receptors .
Case Study: Antinociceptive Activity
In a study assessing the antinociceptive effects of thiazole-piperazine derivatives, compounds incorporating this structure were tested in vivo. Results indicated that certain derivatives significantly prolonged reaction times in pain response tests compared to controls, suggesting their potential as analgesics. The involvement of the opioid system was confirmed through pharmacological assessments .
Applications in Drug Discovery
Given its unique structural features, this compound serves as a valuable lead compound in drug discovery. Its interactions with specific biological targets are crucial for understanding its mechanism of action and therapeutic potential. Notable applications include:
- Lead Compound Development : Its structural similarity to other biologically active compounds positions it as a candidate for further development in treating pain and infections.
- Target Interaction Studies : Research into its binding affinity with proteins involved in cell signaling pathways is ongoing, which may elucidate new therapeutic targets .
Mechanism of Action
The mechanism of action of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The thiazole ring and piperazine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
1-(2-Thiazolyl)piperazine Hydrochloride
- Properties : IUPAC name: 2-piperazin-1-yl-1,3-thiazole hydrochloride (CAS: 23467106). Molecular weight: ~205.71 g/mol.
- Applications : Used in serotonin receptor studies due to piperazine’s affinity for neurotransmitter receptors .
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Hydrochloride
- Structure : Methyl-substituted thiazole linked via a methylene group (CAS: 1351642-23-3).
- Properties : Molecular formula C₉H₁₆ClN₃S; molar mass 233.76 g/mol.
- Key Difference : The methyl group on the thiazole and shorter linker may enhance metabolic stability but reduce steric accessibility compared to the ethyl-linked analogue .
1-(4-Chlorophenyl)-4-propylpiperazine
- Structure : Aryl-substituted piperazine with a propyl chain.
- Activity : Demonstrated excellent antibacterial activity against S. aureus (zone of inhibition: 24 mm) due to the electron-withdrawing chloro group enhancing membrane penetration .
- Key Difference : Aryl substituents improve lipophilicity, whereas thiazole-ethyl groups may offer hydrogen-bonding or π-π stacking advantages .
Biological Activity
1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, antinociceptive, and anticancer effects, supported by data tables and case studies.
1. Chemical Structure and Properties
The compound features a thiazole ring linked to a piperazine moiety, which contributes to its biological activity. The thiazole structure is known for its versatility in medicinal chemistry, often serving as a core component in various therapeutic agents.
2.1 Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2.2 Antinociceptive Effects
A study investigating the antinociceptive properties of thiazole-piperazine derivatives found that certain compounds, including this compound, demonstrated significant pain-relief effects in animal models. The mechanisms involved include activation of opioid receptors and modulation of serotonergic pathways.
| Compound | Pain Relief (MPE %) |
|---|---|
| This compound | 70% |
| Morphine | 85% |
The results indicate that this compound may provide effective analgesic properties comparable to traditional opioids .
2.3 Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 ± 2 |
| A549 | 20 ± 3 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.
- Antinociceptive Mechanism : Involvement of opioid receptors (µ and δ) and modulation of calcium channels affecting nociceptive pathways.
- Antitumor Activity : Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
4. Case Studies
Several case studies have documented the therapeutic applications of thiazole-piperazine compounds:
Case Study 1 : A clinical trial assessing the efficacy of a thiazole-piperazine derivative in patients with chronic pain demonstrated significant improvements in pain scores compared to placebo.
Case Study 2 : Preclinical studies on animal models have shown that these compounds can reduce tumor size in xenograft models, indicating their potential for cancer treatment.
Q & A
Q. What are the optimal synthetic routes for 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiazole derivatives can be introduced via alkylation of piperazine precursors under reflux conditions (e.g., ethanol or dichloromethane as solvents). Key parameters include:
- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may increase side products like N-alkylated byproducts .
- Catalysts : Use of bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance nucleophilicity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and thiazole rings (e.g., δ 3.2–3.5 ppm for piperazine protons, δ 7.5–8.0 ppm for thiazole protons) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ ~258 g/mol) .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 43.2%, H: 6.2%, N: 18.0%, S: 10.3%) .
Q. How does the hydrochloride salt form impact stability and storage conditions?
Methodological Answer: The hydrochloride salt enhances hygroscopicity but improves thermal stability compared to the free base. Recommended storage:
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 4–5) to maintain protonation of the piperazine moiety .
Advanced Research Questions
Q. How can researchers identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with thiazole-sensitive targets (e.g., kinase domains or GPCRs) .
- Proteomics : SILAC-based assays to track protein binding partners in cell lysates .
- Functional Assays : Calcium flux or cAMP assays for receptor activity profiling .
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
- MD Simulations : Analyze conformational flexibility of the ethyl-thiazole sidechain to explain divergent binding affinities .
- SAR Studies : Compare analogs (e.g., methyl vs. ethyl substitutions) to pinpoint critical functional groups .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Optimize parameters like solvent polarity and stoichiometry using response surface methodology .
- In-Line Analytics : PAT tools (e.g., FTIR or Raman spectroscopy) for real-time reaction monitoring .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
Q. How are degradation products characterized under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress, followed by LC-HRMS to identify breakdown products (e.g., piperazine ring cleavage) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction for dose optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
